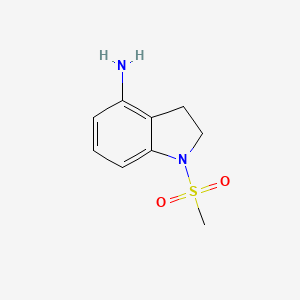

1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Description

The exact mass of the compound 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJPZDQGLGZHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339796-41-6 |

Source

|

| Record name | 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Physicochemical Landscape of N-Sulfonylated Dihydroindoles: A Technical Guide for Drug Discovery

Abstract

N-sulfonylated dihydroindoles represent a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. The strategic incorporation of a sulfonyl group at the nitrogen atom of the dihydroindole core profoundly influences the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive exploration of these properties, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, conformational intricacies, electronic and steric effects, lipophilicity, and spectroscopic signatures of this important class of compounds. The causality behind experimental choices and the implications for rational drug design will be a central focus, providing actionable insights for the synthesis and optimization of novel N-sulfonylated dihydroindole-based therapeutics.

Introduction: The Significance of the N-Sulfonylated Dihydroindole Scaffold

The dihydroindole nucleus is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric elements. The introduction of a sulfonyl group onto the indole nitrogen, a process known as N-sulfonylation, serves as a powerful tool for fine-tuning the molecule's properties. This modification can significantly impact metabolic stability, receptor binding affinity, and membrane permeability.[3] The N-sulfonylated dihydroindole scaffold is a cornerstone in the development of drugs targeting a range of conditions, including cancer and neurodegenerative diseases.[3][4]

This guide will systematically dissect the key physicochemical properties of N-sulfonylated dihydroindoles, providing both theoretical understanding and practical experimental guidance.

Synthetic Strategies for N-Sulfonylated Dihydroindoles

The construction of the N-sulfonylated dihydroindole core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the direct N-sulfonylation of a pre-formed dihydroindole ring.

General Protocol for N-Sulfonylation of Dihydroindoles

This protocol describes a standard procedure for the synthesis of N-sulfonylated dihydroindoles from the corresponding dihydroindole and a sulfonyl chloride.

Experimental Protocol:

-

Dissolution: Dissolve the dihydroindole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 equivalents), to the solution at 0 °C. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture. The choice of sulfonyl chloride determines the nature of the R-group on the sulfonyl moiety.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-sulfonylated dihydroindole.

Sources

- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of Aminoindoline Sulfonamides: A Technical Guide to Their Biological Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the known and potential biological targets of aminoindoline sulfonamides. As a class of compounds demonstrating significant therapeutic promise across oncology, infectious diseases, and neurodegenerative disorders, a deep understanding of their molecular interactions is paramount for advancing future drug discovery and development efforts. This document moves beyond a mere listing of targets to provide a nuanced understanding of the underlying mechanisms of action, downstream cellular consequences, and the experimental methodologies crucial for their investigation.

Part 1: The Expanding Target Space of Aminoindoline Sulfonamides

The versatility of the aminoindoline sulfonamide scaffold allows for its interaction with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This section will delve into the key therapeutic areas where these compounds have shown promise and detail their molecular targets.

Oncology: A Multi-pronged Attack on Cancer

Aminoindoline sulfonamides have emerged as a significant area of interest in oncology due to their ability to modulate multiple pathways crucial for cancer cell proliferation, survival, and metastasis.

A primary and well-established target of many sulfonamide-based anticancer agents are the carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a critical role in maintaining the acidic tumor microenvironment, which is conducive to tumor growth, invasion, and resistance to therapy.[2]

-

Mechanism of Action: Aminoindoline sulfonamides, acting as potent inhibitors, bind to the zinc ion in the active site of CAs, disrupting their catalytic activity.[1] This leads to an increase in the extracellular pH of the tumor, creating a less favorable environment for cancer cell survival and proliferation.

-

Downstream Signaling Pathways: Inhibition of CA IX has been linked to the disruption of key signaling pathways involved in cancer progression, including the HIF-1, NF-κB, and STAT3 pathways.[3][4] This can lead to reduced expression of hypoxia-inducible genes, decreased inflammatory responses, and ultimately, the induction of apoptosis.[5][6] The pro-apoptotic effect is often mediated through the activation of caspases, such as caspase-3.[5]

The cell cycle is a tightly regulated process that is often dysregulated in cancer. Cyclin-dependent kinases are key regulators of cell cycle progression, making them attractive targets for cancer therapy. Certain aminoindoline sulfonamides have been investigated as inhibitors of CDKs.[7][8]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates, which are essential for cell cycle transitions. Inhibition of CDK4, for instance, can cause cell cycle arrest at the G1/S checkpoint.[7]

The discovery of the mechanism of action of indisulam, an aminoindoline sulfonamide, has unveiled a novel paradigm in targeted protein degradation. Indisulam acts as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39.[9]

-

Mechanism of Action: Indisulam facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[10][11] This targeted degradation of a key splicing factor disrupts RNA processing and leads to cancer cell death.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Some sulfonamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[12][13]

-

Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its autophosphorylation and downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[14][15][16] This makes BTK a prime target for the treatment of B-cell malignancies.[10][14]

-

Mechanism of Action: Aminoindoline sulfonamide-based inhibitors of BTK can act as either irreversible or reversible inhibitors, targeting the kinase activity of BTK and thereby blocking downstream signaling.

-

Downstream Signaling Pathways: Inhibition of BTK disrupts the BCR signaling cascade, affecting downstream pathways involving PLCγ2, ERK, and NF-κB, which ultimately leads to decreased B-cell proliferation and survival.[10]

Infectious Diseases: Combating Microbial Resistance

The foundational therapeutic application of sulfonamides was in the treatment of bacterial infections. While resistance has emerged, the development of novel sulfonamide derivatives, including those with an aminoindoline scaffold, continues to be an area of active research.

The primary mechanism of action for traditional sulfonamide antibiotics is the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate biosynthesis pathway.[17]

-

Mechanism of Action: Sulfonamides act as competitive inhibitors of the DHPS substrate, para-aminobenzoic acid (pABA), thereby blocking the synthesis of dihydrofolic acid, a precursor for essential nucleotides and amino acids.

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is an essential enzyme in the lysine biosynthesis pathway of many bacteria, making it an attractive target for the development of new antibiotics. Indoline sulfonamides have been identified as inhibitors of DapE.[18]

-

Mechanism of Action: These compounds are thought to bind to the active site of DapE, with the sulfonamide group potentially acting as a zinc-binding group, thereby inhibiting its enzymatic activity.[18]

Neurodegenerative Diseases: A New Frontier

Emerging research suggests that aminoindoline sulfonamides may have therapeutic potential in neurodegenerative diseases, primarily by targeting the pathological aggregation of proteins that are hallmarks of these conditions.

The accumulation of amyloid-β (Aβ) plaques and α-synuclein-containing Lewy bodies are key pathological features of Alzheimer's and Parkinson's disease, respectively. Small molecules that can inhibit the aggregation of these proteins are of significant therapeutic interest.[19][20]

-

Mechanism of Action: The precise molecular mechanisms are still under investigation, but it is hypothesized that these compounds may interact with the amyloidogenic proteins, stabilizing their non-toxic monomeric forms or redirecting their aggregation towards non-toxic, off-pathway oligomers or amorphous aggregates.[20] This can be achieved by binding to specific regions of the amyloid proteins and altering their aggregation pathway.[20]

-

Modulation of Neuroinflammation: Neuroinflammation is a common feature of neurodegenerative disorders and contributes to neuronal damage.[21][22][23][24] Some compounds with anti-inflammatory properties have shown promise in preclinical models by reducing the production of pro-inflammatory mediators.[21][25] The potential of aminoindoline sulfonamides to modulate neuroinflammatory pathways is an area for future investigation.

Part 2: Quantitative Analysis of Target Engagement

The following table summarizes the inhibitory activities of representative aminoindoline sulfonamides and related compounds against their respective targets. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound Class/Example | Target | Assay Type | Potency (IC50/Ki) | Reference |

| 7-arylindoline-1-benzenesulfonamides | Various human cancer cell lines | Antiproliferative assay | 17–32 nM | [12] |

| Indoline-5-sulfonamides | Carbonic Anhydrase IX | Enzyme inhibition assay | Ki up to 132.8 nM | [1] |

| Indoline-5-sulfonamides | Carbonic Anhydrase XII | Enzyme inhibition assay | Ki up to 41.3 nM | [1] |

| Oxindole sulfonamide derivatives | Bruton's Tyrosine Kinase | Cytotoxicity assay | IC50 values in the low µM range | [26] |

| Indoline sulfonamide 9k | DapE | Enzyme inhibition assay | IC50 of 86 µM | [18] |

| Indoline sulfonamide 9n | DapE | Enzyme inhibition assay | IC50 of 99 µM | [18] |

Part 3: Experimental Workflows for Target Identification and Validation

The identification and validation of biological targets are critical steps in drug discovery. This section provides detailed, step-by-step methodologies for key experiments used to characterize the interactions of aminoindoline sulfonamides with their targets.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a protein kinase, such as VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (aminoindoline sulfonamide)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

Test compound or DMSO (for control)

-

Recombinant VEGFR-2 kinase solution

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

Initiate Reaction: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[27][28][29]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Materials:

-

Cultured cells expressing the target protein

-

Test compound (aminoindoline sulfonamide)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specific time to allow for cell penetration and target engagement.

-

Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.

-

Heat Challenge: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).[9]

-

Separation of Soluble and Aggregated Proteins: After the heat challenge, cool the samples and centrifuge at high speed to pellet the aggregated proteins.

-

Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a specific antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. A compound that binds to and stabilizes its target protein will result in a higher amount of the soluble protein at elevated temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to a higher temperature.[17][30][31][32]

Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro and to screen for inhibitors of this process.[33]

Materials:

-

Amyloid-β (Aβ) or α-synuclein peptide

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

Test compound (aminoindoline sulfonamide)

-

96-well black plate with a clear bottom

-

Plate reader with fluorescence detection

Procedure:

-

Peptide Preparation: Prepare a stock solution of the amyloid peptide according to the manufacturer's instructions. It is often necessary to first disaggregate any pre-existing oligomers or fibrils.

-

Reaction Setup: In a 96-well plate, add the following components:

-

Assay buffer

-

Test compound or vehicle (DMSO)

-

ThT solution (final concentration typically 10-20 µM)

-

Amyloid peptide to initiate aggregation

-

-

Incubation and Monitoring: Place the plate in a plate reader set to the appropriate temperature (e.g., 37°C) with intermittent shaking. Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[13][34][35]

-

Data Analysis: Plot the fluorescence intensity as a function of time. A sigmoidal curve is typically observed, representing the nucleation, elongation, and saturation phases of fibril formation. Inhibitors of aggregation will show a decrease in the maximum fluorescence intensity, a delay in the lag phase, or a reduction in the slope of the elongation phase compared to the control.[13][34][35]

Part 4: Visualizing Molecular Interactions and Workflows

Visual representations are essential for understanding complex biological processes. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified schematic of the Bruton's Tyrosine Kinase (BTK) signaling pathway in B-cells and its inhibition by aminoindoline sulfonamides.

Figure 2: A step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for determining target engagement.

References

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. [Link]

-

Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex. Nature Chemical Biology. [Link]

-

Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. (2012). PMC. [Link]

-

Anti‐Neuroinflammation Activity of Essential Oils and Fatty Acids. (2024). PMC. [Link]

-

Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs. PubMed Central. [Link]

-

Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). NIH. [Link]

-

2-Aminoquinazoline inhibitors of cyclin-dependent kinases. (2001). PubMed. [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

-

Targeting Carbonic Anhydrase IX Activity and Expression. (2015). PMC. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. (2020). PLOS One. [Link]

-

Inhibition of Aβ16–22 Peptide Aggregation by Small Molecules and Their Permeation through POPC Lipid Bilayer: Insight from Molecular Dynamics Simulation Study. (2022). Journal of Chemical Information and Modeling. [Link]

-

Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. (2013). MedChemComm. [Link]

-

Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. (2023). PMC. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]

-

The Role of Selected Flavonoids in Modulating Neuroinflammation in Alzheimer's Disease: Mechanisms and Therapeutic Potential. MDPI. [Link]

-

Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. (2021). PubMed. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. [Link]

-

In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

-

Bruton tyrosine kinase inhibitors in B-cell lymphoma: beyond the antitumour effect. (2022). echaematologica. [Link]

-

Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles as anticancer agents. (2024). ResearchGate. [Link]

-

Bleeding by Bruton Tyrosine Kinase-Inhibitors: Dependency on Drug Type and Disease. (2021). MDPI. [Link]

-

Neuroinflammation and Its Modulation by Flavonoids. (2007). PubMed. [Link]

-

The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. CORE. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications. [Link]

-

Functional analysis of cyclin-dependent kinase inhibitors of Arabidopsis. (2000). PubMed. [Link]

-

Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. (2020). PMC. [Link]

-

Mechanisms for the inhibition of amyloid aggregation by small ligands. (2017). Portland Press. [Link]

-

Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (2021). MDPI. [Link]

- Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).

-

Role of Bruton's tyrosine kinase in B cells and malignancies. (2018). ResearchGate. [Link]

-

Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. (2021). Utrecht University. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]

-

Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. (2021). MDPI. [Link]

- IC 50 values were collected from data provided in Cortellis Drug Discovery Intelligence. Cortellis Drug Discovery Intelligence.

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]

-

Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models. (2022). PubMed. [Link]

-

Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. (2023). ChemRxiv. [Link]

-

Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. (2023). OAE Publishing Inc.. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. (2024). MDPI. [Link]

-

Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. (2020). NIH. [Link]

-

A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies. (2021). PMC. [Link]

-

Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. (2020). Protocols.io. [Link]

-

Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. ScienceDirect. [Link]

-

Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. (2020). PMC. [Link]

-

Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2012). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect | PLOS One [journals.plos.org]

- 4. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional analysis of cyclin-dependent kinase inhibitors of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oaepublish.com [oaepublish.com]

- 21. Anti‐Neuroinflammation Activity of Essential Oils and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Neuroinflammation and its modulation by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. researchgate.net [researchgate.net]

- 29. reactionbiology.com [reactionbiology.com]

- 30. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 34. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 35. protocols.io [protocols.io]

structure-activity relationship of 4-aminoindoline derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Aminoindoline Derivatives for Drug Discovery Professionals

Foreword

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, the 4-aminoindoline moiety has emerged as a particularly promising pharmacophore for the development of novel therapeutics targeting a range of diseases, from infectious diseases to cancer. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminoindoline derivatives. By synthesizing key findings from published research, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these compounds and accelerate the design of next-generation therapeutic agents. We will delve into the nuanced effects of structural modifications on biological activity, drawing parallels from closely related scaffolds like 4-aminoquinolines and 4-aminoquinazolines where direct 4-aminoindoline data is nascent, to provide a holistic and forward-looking perspective.

The 4-Aminoindoline Scaffold: A Versatile Core in Medicinal Chemistry

The 4-aminoindoline scaffold is characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with an amino group at the C4 position of the benzene ring. This arrangement provides a rigid framework with a key hydrogen bond donor and a site for diverse substitutions, making it an attractive starting point for library synthesis and lead optimization. The indole scaffold, from which indoline is derived, is a common feature in molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The saturation of the 2,3-double bond to form indoline alters the geometry and electronic properties of the core, offering a distinct profile for molecular interactions.

Key Structural Hotspots and Their Impact on Biological Activity

The biological activity of 4-aminoindoline derivatives can be finely tuned by strategic modifications at several key positions of the scaffold. The following sections dissect the SAR at these "hotspots," drawing on available literature for 4-aminoindolines and related heterocyclic systems.

The C4-Amino Group: The Linchpin of Activity

The amino group at the C4 position is a critical determinant of the biological activity in many classes of compounds built on similar scaffolds. For instance, in the well-studied 4-aminoquinoline class of antimalarial drugs, this amino group is essential for their mechanism of action[3][4]. While direct and extensive SAR studies on the C4-amino group of 4-aminoindolines are still emerging, we can infer its importance from related structures.

Modification of this primary amine to secondary or tertiary amines, or its replacement with other functional groups, can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the amino group on the phenyl ring was found to be a crucial pharmacophore for anti-inflammatory activity; its replacement with a nitro group led to a reduction in activity[5]. This highlights the importance of the hydrogen bonding capacity and electronic nature of the amino substituent.

The Indoline Nitrogen (N1): Modulator of Physicochemical Properties

The nitrogen atom of the indoline ring (N1) presents a key site for substitution that can significantly influence the molecule's overall properties. Alkylation, acylation, or sulfonylation at this position can impact:

-

Lipophilicity: The addition of alkyl or aryl groups can increase the compound's lipophilicity, which may affect cell permeability and plasma protein binding.

-

Conformation: Bulky substituents at N1 can induce conformational changes that may be advantageous or detrimental to binding with the biological target.

-

Metabolic Stability: Modification at N1 can block potential sites of metabolism, thereby improving the compound's half-life.

In a study of 4-phenylindoline derivatives as PD-1/PD-L1 inhibitors, the side chain attached to the indoline nitrogen was found to be critical for potent inhibitory activity. Specifically, the presence of a nitrogen atom in this side chain that could interact with amino acid residues of the PD-L1 protein was demonstrated to be a key factor for high potency[6].

The Aromatic Ring (C5, C6, C7): Fine-Tuning Selectivity and Potency

Substitution on the benzene portion of the indoline scaffold offers a powerful means to modulate the electronic properties, steric profile, and overall pharmacology of the molecule.

-

Electron-Withdrawing vs. Electron-Donating Groups: In the context of 4-aminoquinolines, electron-withdrawing groups at the 7-position (analogous to the 6- or 7-position of indoline) have been shown to be essential for high antimalarial potency[3][7]. These groups can influence the pKa of the heterocyclic nitrogen and the side chain amino group, which in turn affects drug accumulation in the parasite's food vacuole[7]. Similar principles may apply to 4-aminoindoline derivatives, where substituents on the aromatic ring can modulate the basicity of the C4-amino group and the indoline nitrogen.

-

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to improve metabolic stability. The position and nature of the halogen can have a profound impact on activity.

-

Bulky Substituents: The incorporation of larger groups can provide additional van der Waals interactions with the target protein, potentially increasing potency. However, steric hindrance can also abolish activity if the substituent clashes with the binding site.

Case Study: 4-Phenylindoline Derivatives as PD-1/PD-L1 Inhibitors

A notable example of SAR exploration in this class comes from the development of 4-phenylindoline derivatives as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy[6].

| Compound | R Group (at N1) | IC50 (nM) |

| A20 | (2-(dimethylamino)ethyl) | 17 |

| A22 | (2-(pyrrolidin-1-yl)ethyl) | 12 |

| Reference | No N1 substituent | >1000 |

| Data synthesized from a study on 4-phenylindoline derivatives as PD-1/PD-L1 inhibitors[6]. |

The SAR from this study concluded that the N-atom in the side chain of the indoline fragment could interact with amino acid residues of the PD-L1 protein, leading to potent inhibitory activity[6]. This underscores the critical role of the N1 substituent in establishing key binding interactions.

Experimental Protocols for SAR Studies

A robust SAR campaign for 4-aminoindoline derivatives necessitates well-defined synthetic routes and reliable biological assays.

General Synthetic Strategy

The synthesis of a library of 4-aminoindoline derivatives typically begins with a commercially available or readily synthesized 4-nitroindoline.

Step-by-Step Methodology:

-

Reduction of the Nitro Group: The 4-nitroindoline is reduced to 4-aminoindoline. Common reducing agents include SnCl2/HCl, H2/Pd-C, or iron powder in acetic acid.

-

N1-Substitution (Optional): The resulting 4-aminoindoline can be N-substituted via standard alkylation or acylation reactions. The amino group may require protection (e.g., as a Boc carbamate) prior to N1-functionalization.

-

C4-Amino Group Derivatization: The 4-amino group can be modified through various reactions such as reductive amination, amide coupling, or sulfonamide formation.

-

Aromatic Ring Substitution: Derivatives with substitutions on the aromatic ring can be accessed by starting with appropriately substituted indoles or indolines.

Caption: General synthetic workflow for 4-aminoindoline derivatives.

Biological Evaluation Workflow

The choice of biological assays is dictated by the therapeutic target of interest. A generalized workflow is presented below.

Caption: Workflow for the biological evaluation of 4-aminoindoline derivatives.

Future Directions and Unanswered Questions

The exploration of the SAR of 4-aminoindoline derivatives is an active and promising area of research. Several key questions remain to be addressed:

-

Target promiscuity vs. selectivity: To what extent can substitutions on the indoline scaffold be used to dial in selectivity for a specific biological target (e.g., a particular kinase or receptor subtype)?

-

Chirality: For derivatives with stereocenters, what is the impact of stereochemistry on biological activity? Many potent biological molecules are single enantiomers[8].

-

Bioisosteric replacements: Can the indoline core be effectively replaced with other bicyclic scaffolds to improve properties while retaining activity?

-

Drug-likeness and ADMET properties: How can the scaffold be modified to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for clinical development?

Conclusion

The 4-aminoindoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. A systematic and iterative approach to exploring the structure-activity relationships at the key positions of this core is paramount for successful drug discovery campaigns. By leveraging the insights from related heterocyclic systems and employing modern synthetic and screening technologies, the full potential of 4-aminoindoline derivatives can be unlocked, paving the way for new and effective treatments for a multitude of diseases.

References

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH. [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]

-

Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1. PubMed. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

-

4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

-

Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. NIH. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF. ResearchGate. [Link]

-

(PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. [Link]

-

Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101. ResearchGate. [Link]

-

Synthesis and biological activities of some indoline derivatives. ResearchGate. [Link]

-

Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. PubMed. [Link]

-

Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. NIH. [Link]

-

In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines. ResearchGate. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Recent developments in antimalarial activities of 4-aminoquinoline derivatives. PubMed. [Link]

-

Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ResearchGate. [Link]

-

(PDF) Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Methanesulfonyl Moiety: A Strategic Anchor for Receptor Selectivity

Executive Summary

The methanesulfonyl group (

This guide analyzes the methylsulfone’s role as a "selectivity anchor," particularly in exploiting side pockets of enzymes like COX-2.[1] We will dissect its physicochemical profile, its mechanistic binding mode, and provide a rigorous, self-validating experimental protocol for confirming its contribution to receptor affinity.

Part 1: Physicochemical Architecture

Electronic and Geometric Distinctiveness

The efficacy of the methanesulfonyl group stems from its divergence from the carbonyl bioisosteres it often replaces.

-

Tetrahedral Geometry: Unlike the planar

hybridized carbonyl ( -

Dipole Moment: The sulfone group possesses a strong dipole moment (~4.5 D), significantly higher than a ketone (~2.8 D). This enhances long-range electrostatic steering toward polar binding pockets.

-

Hydrogen Bond Acceptor (HBA) Strength: While sulfones are generally weaker HBAs than amides, they are unique in their ability to form bifurcated hydrogen bonds . The two oxygens can act as a "clamp" for bidentate donors.

The Metabolic Advantage

The methylsulfone is chemically inert to hydrolysis, unlike esters or amides. It resists oxidative metabolism (being already highly oxidized), making it a robust pharmacophore for oral bioavailability.

| Property | Carbonyl ( | Sulfonamide ( | Methylsulfone ( |

| Geometry | Planar | Tetrahedral | Tetrahedral |

| H-Bonding | Acceptor only | Donor + Acceptor | Acceptor only |

| pKa | Neutral | Acidic (~10) | Neutral |

| Metabolic Risk | Hydrolysis/Reduction | Glucuronidation | High Stability |

Part 2: Mechanistic Role in Binding (The COX-2 Paradigm)

The definitive case study for the methanesulfonyl group is the selective inhibition of Cyclooxygenase-2 (COX-2). Drugs like Etoricoxib (Arcoxia) utilize this moiety to achieve >100-fold selectivity over COX-1.

The Selectivity Filter

The COX active site contains a hydrophobic channel. The critical difference lies at residue 523:

-

COX-1: Contains Ile523 .[1] The bulky isoleucine side chain blocks access to a hydrophilic side pocket.

-

COX-2: Contains Val523 .[1] The smaller valine opens a "gate" to this side pocket.

The Methylsulfone Anchor

The methanesulfonyl group of Etoricoxib inserts into this COX-2 specific side pocket.

-

H-Bonding: The sulfone oxygens form a hydrogen bond network with Arg120 and Tyr355 at the constriction site.

-

Steric Fit: The methyl group (

) of the methanesulfonyl moiety occupies the hydrophobic volume created by the Val523 mutation. -

Discrimination: In COX-1, the Ile523 steric bulk physically prevents the methylsulfone from entering deep enough to engage Arg120, thereby reducing affinity.

Figure 1: The logic gate mechanism of COX-2 selectivity. The methylsulfone acts as the key that only fits the COX-2 lock due to the Val523 clearance.

Part 3: Experimental Validation Protocol

As a scientist, you cannot assume the methylsulfone is binding as predicted. You must validate it. The following protocol outlines a "Self-Validating System" to confirm the specific contribution of the

Workflow Overview

We employ a "Triangulation Strategy" combining chemical modification, thermodynamics, and structural biology.

Figure 2: Triangulation strategy for validating the pharmacophoric role of the methanesulfonyl group.

Step-by-Step Methodology

Phase 1: The "Matched Molecular Pair" Synthesis

To isolate the effect of the sulfone, synthesize three variants:

-

Target (

): The active compound. -

Hydrophobic Null (

): Replaces the sulfone with an ethyl group. This maintains steric volume but removes H-bonding capability. -

Electronic Null (

): The thioether. It has similar geometry but lacks the H-bond accepting oxygens.

Phase 2: Isothermal Titration Calorimetry (ITC)

Use ITC to determine the thermodynamic signature. A specific H-bond interaction is typically enthalpically driven .

-

Protocol:

-

Prepare Protein (e.g., COX-2 catalytic domain) at 20 µM in buffer (50 mM Tris, pH 8.0, 150 mM NaCl). Note: Avoid phosphate buffers if probing Arg residues to prevent ion pairing interference.

-

Titrate Ligand (200 µM) into the cell.

-

Analysis:

-

If

(Enthalpy) is significantly more negative for the Sulfone compared to the Ethyl analog, this confirms the formation of specific H-bonds (exothermic). -

If the affinity gain is purely entropic (

), the group may be functioning only by displacing water from a hydrophobic pocket, not by specific anchoring.

-

-

Phase 3: Site-Directed Mutagenesis (The "Knock-Out")

Confirm the specific residue partner (e.g., Arg120).

-

Protocol:

-

Generate a mutant receptor: Arg120Ala (removes the H-bond donor).

-

Perform binding assays (SPR or Radioligand) with the Methylsulfone ligand on both Wild Type (WT) and Mutant.

-

Success Criteria:

-

WT:

-

Mutant:

-

Crucial Check: The Ethyl analog (hydrophobic null) should show similar (low) affinity for both WT and Mutant, proving the mutation specifically disrupted the Sulfone-Arg interaction, not the global protein fold.

-

-

References

-

Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? Pharmacokinetic Optimization in Drug Research. 2[3][4]

-

Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2.[5] Journal of Pharmacology and Experimental Therapeutics. 5

-

Sae-Tang, D., et al. (2009). Roles of key residues specific to cyclooxygenase II: An ONIOM study. Journal of Molecular Modeling. 1

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 6[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kubinyi.de [kubinyi.de]

- 3. Characterization of etoricoxib, a novel, selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Modeling of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine, a molecule of interest in medicinal chemistry due to its structural motifs—a dihydroindole core and a sulfonamide group—which are prevalent in various bioactive compounds. As direct experimental data on this specific molecule is sparse, this document outlines a robust, first-principles-based computational workflow. By leveraging Density Functional Theory (DFT) for electronic property elucidation, Molecular Dynamics (MD) for conformational and solvation analysis, and Molecular Docking to probe potential bioactivity, we establish a self-validating system for its complete in-silico characterization. This guide is designed not merely as a set of instructions, but as a narrative of scientific reasoning, explaining the causality behind each methodological choice to empower researchers in their drug discovery and development endeavors.

Introduction: The Rationale for Theoretical Modeling

The compound 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine presents a compelling case for theoretical investigation. The 2,3-dihydroindole (indoline) scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with neuroprotective and antioxidant properties.[1] The addition of a methanesulfonyl group introduces a sulfonamide moiety, a critical pharmacophore in a wide array of therapeutics. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, along with its impact on the molecule's electronic and pharmacokinetic properties, makes its characterization essential.

Given the nascent stage of research on this particular molecule, theoretical modeling offers a powerful, cost-effective, and rapid pathway to understanding its fundamental physicochemical properties, conformational landscape, and potential for biological interactions. This in-silico approach allows us to build a foundational dataset that can guide future experimental work, including synthesis, crystallization, and biological screening.

Quantum Mechanical Characterization: Unveiling Electronic Identity

The first step in understanding a molecule's behavior is to probe its electronic structure. Density Functional Theory (DFT) provides a robust balance of accuracy and computational efficiency for this purpose. Our objective here is to determine the molecule's most stable three-dimensional geometry and to derive a suite of electronic descriptors that govern its reactivity and intermolecular interactions.

Causality of Method Selection: Why B3LYP/6-311++G(d,p)?

For molecules containing second-row elements like sulfur, the choice of functional and basis set is critical. We select the B3LYP functional due to its well-documented success in describing the geometries and electronic properties of a wide range of organic molecules, including sulfonamides.[2][3][4] To accurately model the diffuse nature of electron density around the electronegative oxygen and nitrogen atoms, and to account for polarization effects on the sulfur atom, we employ the 6-311++G(d,p) basis set . The ++ indicates the inclusion of diffuse functions on all atoms, while (d,p) adds polarization functions, which are crucial for describing the non-spherical electron distribution in bonding environments.[3]

Experimental Protocol: DFT Calculations

Objective: To obtain the optimized geometry, vibrational frequencies, and key electronic properties of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

-

Input Structure Generation:

-

Construct the 3D structure of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Specify tight convergence criteria to ensure a true energy minimum is found.

-

Run the calculation. The output will provide the coordinates of the optimized structure.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Self-Validation Check: Confirm that the calculation yields no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a true minimum, and requires further optimization.

-

-

Electronic Property Calculation:

-

From the output of the frequency calculation, extract key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, revealing regions of positive (electrophilic) and negative (nucleophilic) potential.[5][6]

-

Data Presentation and Interpretation

The results of the DFT calculations should be summarized for clarity.

| Property | Calculated Value | Significance |

| Total Energy | Value in Hartrees | Provides the electronic energy of the optimized structure. |

| Dipole Moment | Value in Debye | Indicates the molecule's overall polarity. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons.[7][8] |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons.[7][8] |

| HOMO-LUMO Gap | Value in eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[7][9][10] |

Molecular Electrostatic Potential (MEP) Map Interpretation: The MEP map is crucial for understanding non-covalent interactions. For 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine, we anticipate strong negative potential (red/yellow) around the sulfonyl oxygens and the lone pair of the amino group's nitrogen, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) are expected around the amine hydrogens and the N-H of the dihydroindole ring, highlighting them as potential hydrogen bond donors.[5][11]

Molecular Dynamics Simulation: Capturing Conformational Dynamics

While DFT provides a static, gas-phase picture of the molecule at 0 K, its behavior in a biological environment (i.e., in solution at physiological temperature) is dynamic. Molecular Dynamics (MD) simulations allow us to model the atomistic movements over time, providing insights into conformational flexibility and interactions with the solvent.

Causality of Method Selection: Why CHARMM General Force Field (CGenFF)?

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field—a set of parameters that define the potential energy of the system. For novel, drug-like molecules, the CHARMM General Force Field (CGenFF) is an excellent choice.[12] It is specifically designed for compatibility with the broader CHARMM force fields used for proteins and nucleic acids, which is critical for future protein-ligand simulation studies. Importantly, CGenFF has been explicitly extended to include parameters for sulfonyl-containing compounds, providing a validated and robust starting point for our molecule.[12]

Experimental Protocol: MD Simulation

Objective: To assess the conformational stability and solvation of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine in an aqueous environment.

Software: GROMACS, AMBER, or NAMD, coupled with the CHARMM force field.

Step-by-Step Methodology:

-

Parameterization:

-

Submit the optimized structure (from DFT) to a parameterization server (e.g., the CGenFF server). This will assign atom types, charges, and initial bonded and non-bonded parameters by analogy to existing CGenFF parameters.[13]

-

Self-Validation Check: The server will provide a "penalty score" for any parameters that are assigned by analogy with low confidence. High penalty scores indicate that these parameters may need to be refined by fitting to quantum mechanical data, a process detailed in the CGenFF literature.[12][14] For the purpose of this guide, we assume low penalty scores.

-

-

System Setup:

-

Place the parameterized molecule in the center of a cubic simulation box.

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).[15]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the molecule carries a net charge.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps to remove any steric clashes between the molecule and the solvent.

-

Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.[15]

-

Equilibrate the system's pressure under the NPT (constant number of particles, pressure, and temperature) ensemble until the density of the simulation box stabilizes.[15]

-

-

Production Run:

-

Run the simulation for a duration sufficient to sample the relevant conformational space (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.

-

Visualization of the MD Workflow

Caption: Workflow for the Molecular Dynamics Simulation.

Probing Bioactivity: Virtual Screening and Molecular Docking

The structural motifs of our molecule suggest potential interactions with biological targets. For instance, various indoline derivatives have been investigated as melatonin receptor ligands,[1] and some sulfonamides act as antitubulin agents. We can use molecular docking to generate hypotheses about how 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine might bind to these targets.

Causality of Method Selection: Why AutoDock Vina?

AutoDock Vina is a widely used and well-validated open-source docking program.[16] It employs a sophisticated scoring function and an efficient search algorithm to predict the binding conformation and affinity of a ligand to a receptor. Its speed and accuracy make it an ideal tool for an initial virtual screening campaign.

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the molecule to human tubulin and the MT1 melatonin receptor.

Software: AutoDock Tools, AutoDock Vina, PyMOL or Chimera for visualization.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For example, tubulin (PDB ID: 1TUB or 4O2B) and the MT1 receptor (PDB ID: 6ME2 or 7DB6).[2][3][17][18][19][20]

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges for the protein atoms.

-

Save the prepared receptor in the required PDBQT format.

-

-

Ligand Preparation:

-

Use the lowest energy conformer from the DFT optimization as the input structure for the ligand.

-

In AutoDock Tools, compute Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Docking Simulation:

-

Define the search space (the "grid box") to encompass the known binding site of the receptor. For tubulin, this would be the colchicine binding site; for the MT1 receptor, it is the orthosteric binding pocket.

-

Run AutoDock Vina, which will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

-

-

Results Analysis:

-

Visualize the top-ranked poses in the context of the receptor's binding site using PyMOL or Chimera.

-

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the predicted complex.

-

Self-Validation Check: Compare the predicted interactions with those of known ligands for the target. A plausible binding mode should involve interactions with key residues known to be important for ligand recognition.

-

Visualization of the Virtual Screening Funnel

Caption: Conceptual funnel for a virtual screening workflow.

Synthesis and Application to QSAR

The theoretical descriptors calculated in this guide serve as the foundation for developing Quantitative Structure-Activity Relationship (QSAR) models. Should a series of analogues of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine be synthesized and their biological activity measured, a QSAR model could be constructed.

The workflow would involve:

-

Calculating a range of molecular descriptors (electronic, steric, hydrophobic) for each analogue using the DFT methods described.[7]

-

Correlating these descriptors with the observed biological activity using statistical methods like multiple linear regression or machine learning algorithms.

-

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts.[21]

Conclusion

This guide has detailed a comprehensive, multi-faceted theoretical workflow for the characterization of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine. By integrating quantum mechanics, molecular dynamics, and molecular docking, we can generate a rich dataset encompassing its electronic structure, conformational dynamics, and potential bioactivity. Each step in this process is designed with self-validating checks, ensuring the scientific integrity of the generated models. The insights derived from these computational experiments provide a robust foundation for guiding subsequent experimental validation and accelerating the drug discovery process.

References

-

Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. [Link]

-

RCSB Protein Data Bank. (2021). 7DB6: human melatonin receptor MT1 - Gi1 complex. [Link]

-

Vanommeslaeghe, K., et al. (2014). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Theory and Computation, 10(6), 2601-2618. [Link]

-

Max Planck Institute for Polymer Research. (n.d.). Force field input files and tutorials. [Link]

-

ResearchGate. (n.d.). Molecular docking between tubulin (PDB: 1TUB) and gallic acid. [Link]

-

PubMed. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

-

Jakalian, A., et al. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. Journal of Computational Chemistry, 23(16), 1623-1641. [Link]

-

ACS Publications. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

PubMed Central. (2012). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. [Link]

-

ACS Publications. (2024). EspalomaCharge: Machine Learning-Enabled Ultrafast Partial Charge Assignment. [Link]

-

ACS Publications. (2021). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. [Link]

-

YouTube. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]

-

RCSB Protein Data Bank. (1998). 1TUB: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. [Link]

-

RCSB Protein Data Bank. (2019). 6ME2: XFEL crystal structure of human melatonin receptor MT1 in complex with ramelteon. [Link]

-

bioRxiv. (2022). Parameterization and Application of the General Amber Force Field to Model Fluro Substituted Furanose Moieties and Nucleosides. [Link]

-

MDPI. (2023). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. [Link]

-

Shadecoder. (2026). Virtual Screening: A Comprehensive Guide for 2025. [Link]

-

RCSB Protein Data Bank. (2019). 6ME7: XFEL crystal structure of human melatonin receptor MT2 (H208A) in complex with 2-phenylmelatonin. [Link]

-

ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. [Link]

-

OpenEye Scientific. (2025). MolCharge Theory. [Link]

-

SilcsBio. (n.d.). CGenFF: CHARMM General Force Field. [Link]

-

ResearchGate. (n.d.). Most representative MD structure of tubulin (PDB code 4O2B) complexed... [Link]

-

ACS Publications. (2023). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

-

BioExcel. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. [Link]

-

YouTube. (2025). How Molecules React, Frontier Molecular Orbital Theory | A Hand Wavy Guide. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Parameterizing a Novel Residue. [Link]

-

SciSpace. (2016). CHARMM force field parameters for 2'-hydroxybiphenyl-2-sulfinate, 2-hydroxybiphenyl, and related analogs. [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Virtual screening tutorial. [Link]

-

PubMed Central. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. [Link]

-

AMBER Mailing List Archive. (2022). Re: [AMBER] Partial charge discrepancy between AM1-BCC small molecule charge and FF library charges. [Link]

-

Deep Origin. (n.d.). Electrostatic Potential Maps. [Link]

-

PubMed Central. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. [Link]

-

ResearchGate. (n.d.). Virtual Screening: Introduction and Importance in Drug Discovery. [Link]

-

RCSB Protein Data Bank. (2022). 7TUB: The beta-tubulin folding intermediate IV. [Link]

-

PubMed Central. (2014). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Ligand-Based Virtual Screening. [Link]

-

PubMed Central. (2024). Consensus holistic virtual screening for drug discovery: a novel machine learning model approach. [Link]

-

PubMed Central. (2021). Optimized CGenFF force-field parameters for acylphosphate and N-phosphonosulfonimidoyl functional groups. [Link]

-

ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using... [Link]

-

Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. [Link]

-

YouTube. (2023). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. [Link]

-

Protein Data Bank Japan. (n.d.). PDB-1tub: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. [Link]

-

ACS Publications. (2024). Fast, Efficient Generation of High-Quality Atomic Charges. AM1-BCC Model: I. Method. [Link]

-

RCSB Protein Data Bank. (2022). 7VH0: MT2-remalteon-Gi complex. [Link]

-

University of California, Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. [Link]

-

Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. [Link]

Sources

- 1. globalriskcommunity.com [globalriskcommunity.com]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ossila.com [ossila.com]

- 10. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CGenFF: CHARMM General Force Field — SilcsBio User Guide [docs.silcsbio.com]

- 14. scispace.com [scispace.com]

- 15. biorxiv.org [biorxiv.org]

- 16. technologynetworks.com [technologynetworks.com]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. researchgate.net [researchgate.net]

- 20. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Synthesis of Functionalized 4-Aminoindolines: An In-Depth Technical Guide for Researchers

The 4-aminoindoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a key basic nitrogen atom at the 4-position make it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the exploratory synthesis of functionalized 4-aminoindolines, delving into the core synthetic strategies, the rationale behind experimental choices, and detailed protocols for key transformations.

Strategic Approaches to the 4-Aminoindoline Core

The construction of the 4-aminoindoline core can be broadly categorized into two main strategies: de novo synthesis, where the bicyclic system is constructed with the amino group or a precursor already in place, and post-functionalization of a pre-existing indoline or indole scaffold.

De Novo Synthesis: Building from the Ground Up

The de novo approach offers the advantage of introducing the desired functionality at an early stage, often with good control over regioselectivity. A classical and reliable method involves the reduction of a 4-nitroindoline precursor.

Key Rationale: The nitro group serves as a masked amine, which can be introduced onto the aromatic ring through well-established nitration chemistry and subsequently reduced under mild conditions to afford the desired 4-aminoindoline. This strategy is robust and allows for the synthesis of the parent 4-aminoindoline in high yield.